

Diethyl 4-chlorobenzylphosphonate molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Diethyl 4-chlorobenzylphosphonate

Cat. No.: B1581813

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An In-depth Technical Guide to Diethyl 4-chlorobenzylphosphonate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with **Diethyl 4-chlorobenzylphosphonate**. It moves beyond a simple data sheet to provide foundational knowledge, practical application insights, and the causal reasoning behind its synthetic and experimental utility.

Core Identity and Molecular Architecture

Diethyl 4-chlorobenzylphosphonate is an organophosphorus compound distinguished by a phosphonate group attached to a 4-chlorobenzyl moiety. This structure is of significant interest in synthetic organic chemistry, primarily as a key reagent in carbon-carbon bond formation, most notably the Horner-Wadsworth-Emmons reaction.

Molecular Formula: $C_{11}H_{16}ClO_3P$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

Canonical SMILES: CCOP(=O)(Cc1ccc(Cl)cc1)OCC[\[2\]](#)[\[4\]](#)

IUPAC Name: diethyl P-[(4-chlorophenyl)methyl]phosphonate[\[1\]](#) or 1-chloro-4-(diethoxyphosphorylmethyl)benzene[\[2\]](#)[\[3\]](#)

The molecule's architecture, particularly the electron-withdrawing nature of the phosphonate group, acidifies the adjacent methylene (CH₂) protons. This characteristic is the cornerstone of its reactivity, allowing for easy deprotonation by a suitable base to form a stabilized carbanion (a phosphonate ylide), which is the key reactive intermediate in olefination reactions.

Caption: 2D structure of **Diethyl 4-chlorobenzylphosphonate**.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties is critical for handling, reaction setup, and product characterization.

Quantitative Data Summary

Property	Value	Source
CAS Number	39225-17-7	[1][3][4]
Molecular Weight	262.67 g/mol	[1][2][3][4]
Appearance	Clear, colorless liquid	[1]
Density	1.19 g/mL at 25 °C	[1][4]
Boiling Point	162 °C	[1][4]
Refractive Index (n _{20/D})	1.509	[1][4]
Flash Point	230 °F (110 °C)	[1]

Expected Spectroscopic Signatures

While a specific spectrum for this exact compound is not provided in the search results, its structure allows for the reliable prediction of its key NMR spectral features based on analogous compounds.[5] This predictive insight is crucial for researchers verifying its synthesis or purity.

- ¹H NMR:
 - Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

- Methylene Protons ($\text{CH}_2\text{-P}$): A key diagnostic signal will appear as a doublet around 3.2 ppm. The splitting into a doublet is due to coupling with the phosphorus nucleus ($^2J(\text{P,H})$ coupling constant of ~ 22 Hz).[5]
- Ethoxy Protons ($-\text{O-CH}_2\text{-CH}_3$): A quartet will be observed around 4.0 ppm due to coupling with the methyl protons. This signal will also show slight coupling to the phosphorus nucleus.
- Ethoxy Protons ($-\text{O-CH}_2\text{-CH}_3$): A triplet around 1.2 ppm will correspond to the terminal methyl groups.[5]
- ^{31}P NMR:
 - A single resonance is expected in the range of 25-28 ppm (proton-decoupled), which is characteristic for benzylphosphonates.[5]
- ^{13}C NMR:
 - Signals for the two distinct carbons of the ethoxy groups, the benzylic methylene carbon (which will appear as a doublet due to C-P coupling), and the four distinct aromatic carbons are expected.

Synthesis Pathway: The Michaelis-Arbuzov Reaction

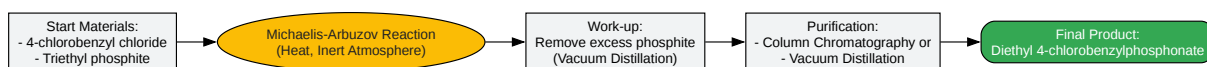
The most reliable and widely adopted method for synthesizing benzylphosphonates like **Diethyl 4-chlorobenzylphosphonate** is the Michaelis-Arbuzov reaction.[6] This choice is dictated by its high efficiency and the commercial availability of the starting materials.

Causality of the Protocol: The reaction leverages the nucleophilicity of the phosphorus atom in triethyl phosphite to attack the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The subsequent dealkylation of the resulting quasi-phosphonium salt is an intramolecular $\text{S}_{\text{N}}2$ reaction, which is thermodynamically driven by the formation of a strong phosphoryl (P=O) bond.

Step-by-Step Experimental Protocol

This protocol is based on a standard procedure for analogous compounds.^[7]

- **Reactor Setup:** A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen.
- **Reagent Addition:** 4-chlorobenzyl chloride (1.0 equivalent) and an excess of triethyl phosphite (typically 1.5-3.0 equivalents) are added to the flask. The excess triethyl phosphite often serves as both reactant and solvent.
- **Reaction Execution:** The mixture is heated to reflux (the temperature will depend on whether an additional solvent is used, but typically ranges from 90-150°C) and stirred vigorously.
- **Monitoring:** The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting benzyl chloride.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite is removed under reduced pressure (distillation). The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield the pure **Diethyl 4-chlorobenzylphosphonate**.



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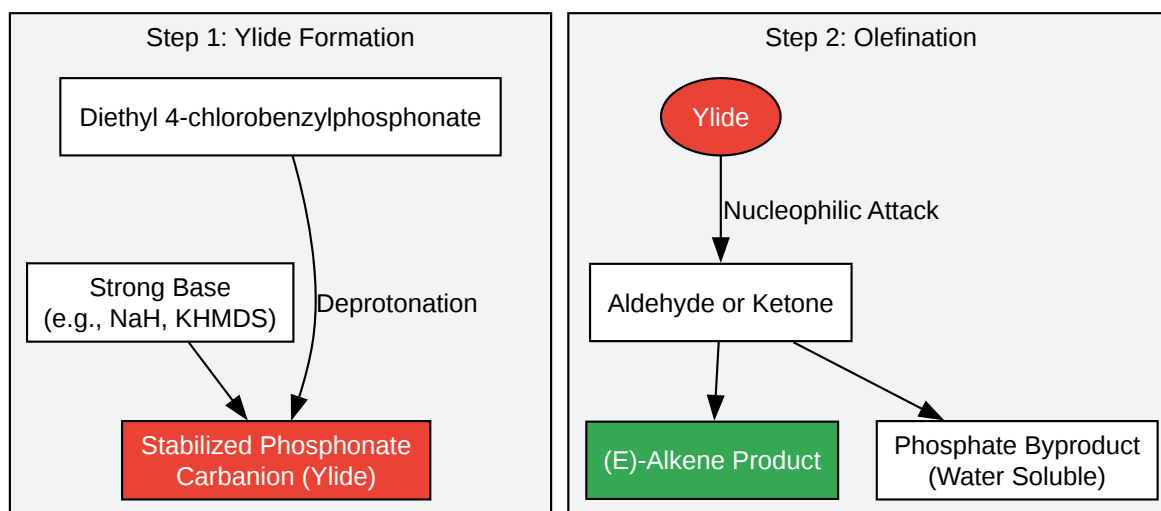
Caption: Workflow for the synthesis of **Diethyl 4-chlorobenzylphosphonate**.

Core Applications in Research and Development

The utility of **Diethyl 4-chlorobenzylphosphonate** stems from its role as a precursor to a stabilized ylide, making it a valuable tool in organic synthesis.

Horner-Wadsworth-Emmons (HWE) Olefination

This is the primary application. The HWE reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate ylide is more nucleophilic, the reaction conditions are generally milder, and, most importantly, the water-soluble phosphate byproduct is easily removed during work-up, simplifying purification. The reaction typically produces (E)-alkenes with high stereoselectivity.[8]



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Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Materials Science

- **Antiviral Agents:** It serves as a key reactant for the preparation of chromenone and chromene derivatives, which have been investigated as anti-picornavirus capsid-binders.[1][8]
- **Advanced Materials:** It is used in the synthesis of wide band gap monomers and silafluorene copolymers. These materials exhibit blue electroluminescence and are employed as emitter layers in Organic Light-Emitting Diodes (OLEDs).[1][8][9]

- Asymmetric Synthesis: It acts as a nucleophile in Michael additions to nitroalkenes for the asymmetric synthesis of gamma-nitrophosphonates, which are versatile chiral building blocks.[\[1\]](#)[\[8\]](#)

Safety, Handling, and Hazard Management

Trustworthiness in any protocol requires a robust understanding of safety. **Diethyl 4-chlorobenzylphosphonate** is an irritant and requires careful handling in a laboratory setting.

GHS Hazard Information

Hazard Code	Description	Class	Source
H315	Causes skin irritation	Skin Irrit. 2	[3]
H319	Causes serious eye irritation	Eye Irrit. 2	[3]
H335	May cause respiratory irritation	STOT SE 3	[10]

Signal Word:Warning[\[1\]](#)[\[3\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)[\[11\]](#)
- Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[\[10\]](#)
- Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[\[10\]](#)[\[11\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[1\]](#)[\[10\]](#)
Keep away from strong oxidizing agents and strong bases.[\[12\]](#)

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[\[10\]](#)

- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[10][11]
- Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[10]

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- To cite this document: BenchChem. [Diethyl 4-chlorobenzylphosphonate molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1581813#diethyl-4-chlorobenzylphosphonate-molecular-structure-and-formula>]

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